

In-Depth Technical Guide to the Chemical Structure of Trimelamol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Trimelamol |
| CAS No.: | 64124-21-6 |
| Cat. No.: | B1217834 |

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This technical guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for **Trimelamol**. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Chemical Identity

Trimelamol, a synthetic derivative of trimethylmelamine, is recognized for its antineoplastic properties. Its chemical identity is established through various nomenclature and registry systems.

Table 1: Chemical Identifiers for **Trimelamol**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
| CAS Number | 64124-21-6 |
| Molecular Formula | C ₉ H ₁₈ N ₆ O ₃ |
| SMILES | CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
| InChI Key | MHVFGIQJNFWGQ-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Trimelamol** are crucial for its formulation and clinical application. A summary of these quantitative data is presented below.

Table 2: Physicochemical and Pharmacokinetic Data for **Trimelamol**

| Property | Value |
|--------------------|--|
| Molecular Weight | 258.28 g/mol |
| Exact Mass | 258.14403846 Da |
| Elemental Analysis | C: 41.85%, H: 7.02%, N: 32.54%, O: 18.58% |
| Solubility | Sufficiently soluble in aqueous solutions for parenteral administration. |
| Half-life (pH 7.5) | 120 minutes |

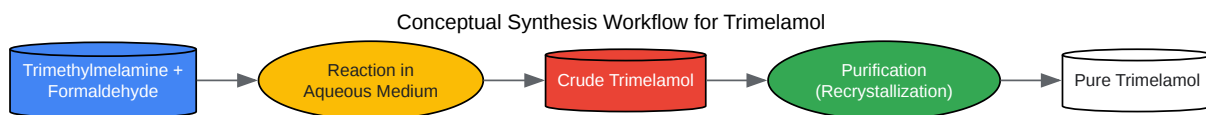
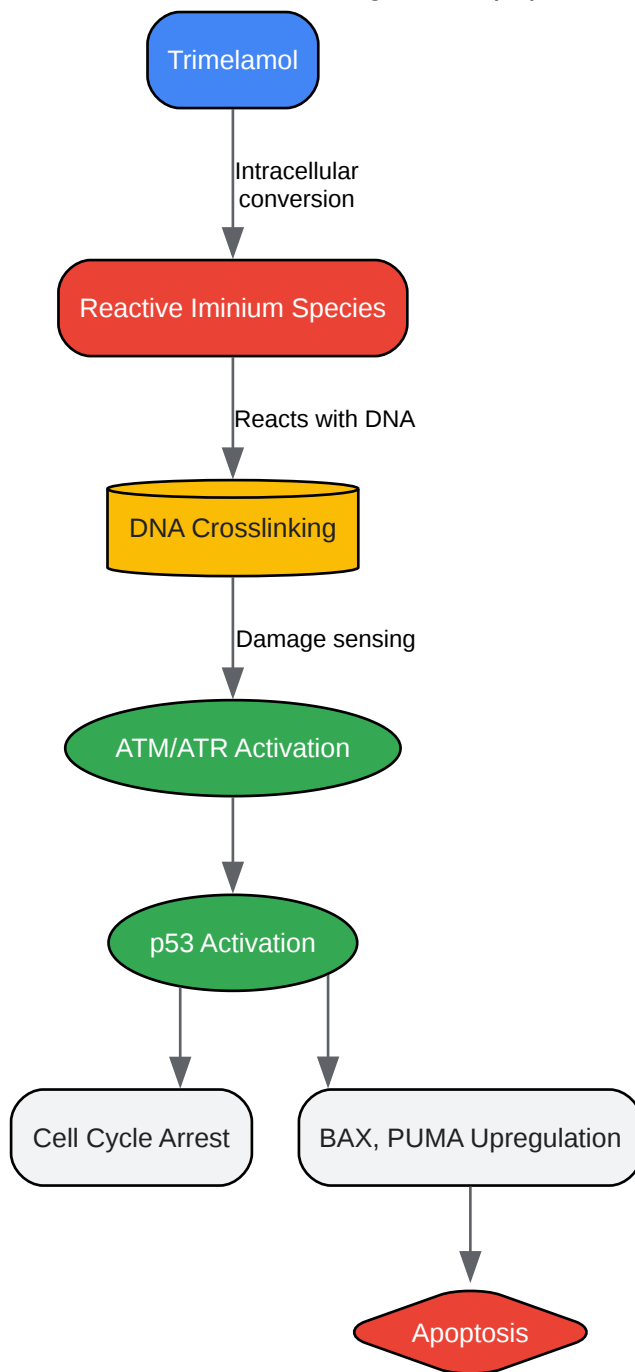
Mechanism of Action: DNA Crosslinking and Apoptosis Induction

Trimelamol functions as an alkylating agent, exerting its cytotoxic effects through the crosslinking of DNA. This process does not necessitate metabolic activation. The proposed mechanism involves the formation of a reactive iminium species, which subsequently crosslinks

DNA strands. This DNA damage triggers a cellular response cascade, ultimately leading to programmed cell death (apoptosis).

The signaling pathway initiated by **Trimelamol**-induced DNA damage is a complex process involving damage sensors, transducer kinases, and effector proteins. The cell recognizes the DNA lesions, which leads to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These kinases then phosphorylate a series of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transactivating pro-apoptotic genes like BAX and PUMA.

Trimelamol-Induced DNA Damage and Apoptotic Pathway



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